molecular formula C17H20O2 B144803 2,2-Bis(4-hydroxy-3-methylphenyl)propane CAS No. 79-97-0

2,2-Bis(4-hydroxy-3-methylphenyl)propane

Cat. No.: B144803
CAS No.: 79-97-0
M. Wt: 256.34 g/mol
InChI Key: YMTYZTXUZLQUSF-UHFFFAOYSA-N
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Description

3,3'-Dimethylbisphenol A is a bisphenol.

Scientific Research Applications

Bioremediation and Environmental Impact

2,2-Bis(4-hydroxy-3-methylphenyl)propane, commonly known as Bisphenol A (BPA), has significant environmental implications. Its use in various industrial and residential applications has led to its recognition as an Endocrine Disrupting Chemical (EDC). Research by Chhaya and Gupte (2013) highlights the potential of laccase from Fusarium incarnatum UC-14 in the bioremediation of BPA using a reverse micelles system, which can eliminate a significant percentage of BPA under certain conditions, indicating a pathway for reducing its environmental impact (Chhaya & Gupte, 2013).

Industrial Uses and Chemical Analysis

BPA is extensively used in dentistry as a monomer in composite resin systems and bonding agents. Its nuclear magnetic resonance (NMR) spectra were analyzed by Fujisawa (1994), providing a deeper understanding of its chemical properties (Fujisawa, 1994). In addition, the synthesis of BPA derivatives through nitration processes was explored by Han (2003) and Yun-chu (2002), showing its versatility and potential in creating new compounds (Han, 2003), (Yun-chu, 2002).

Health and Environmental Safety

Research into the health and environmental safety of BPA is crucial due to its widespread use. Kang et al. (2007) and Im & Löffler (2016) have reviewed the contamination routes and degradation of BPA in the aquatic environment, along with its endocrine-disruptive effects on aquatic organisms, suggesting the need for careful management of BPA to mitigate its environmental impact (Kang, Aasi, & Katayama, 2007), (Im & Löffler, 2016).

Biodegradation Research

The biodegradation of BPA and related compounds is a topic of significant research interest. Ike et al. (2006) investigated the biodegradability of various bisphenols, including BPA, under aerobic and anaerobic conditions, providing insights into the environmental fate of these compounds (Ike, Chen, Danzl, Sei, & Fujita, 2006).

Mechanism of Action

2,2-Bis(4-hydroxy-3-methylphenyl)propane is used as a color-developer in thermosensitive recording materials .

Safety and Hazards

2,2-Bis(4-hydroxy-3-methylphenyl)propane may cause skin and eye irritation and may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-11-9-13(5-7-15(11)18)17(3,4)14-6-8-16(19)12(2)10-14/h5-10,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTYZTXUZLQUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047890
Record name 3,3'-Dimethylbisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-97-0
Record name Bisphenol C
Source CAS Common Chemistry
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Record name 3,3'-Dimethylbisphenol A
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Record name Bisphenol C
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-methyl-
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Record name 3,3'-Dimethylbisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenedi-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.128
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Record name BISPHENOL C
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Synthesis routes and methods

Procedure details

Aniline (25 g; 1.39 moles of aniline per mole of p-isopropenyl-o-cresol) was added to 50 g of a mixture of o-cresol and p-isopropenyl-o-cresol (1:1 mole ratio) obtained by the alkali cleavage of 2,2-bis(4'-hydroxy-3'-methylphenyl)-propane. The mixture was stirred at 170° C., and 1.5 g of the catalyst solution prepared in Example 1 (0.0029 mole of catalyst per mole of p-isopropenyl-o-cresol) was added. The reaction was performed for 3 hours. Gas-chromatographic analysis of the resulting reaction mixture showed that 42.7 g (yield 91%) of 2-(4'-hydroxy-3'-methylphenyl)-2-(4'-aminophenyl)-propane having a melting point of 152.5 to 153.5° C. was formed.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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